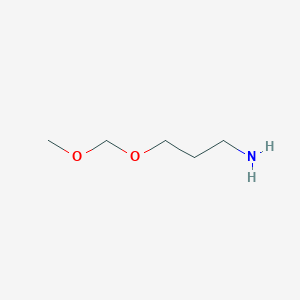
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes with other substances. It would include the reactants, the products, and the conditions under which the reaction takes place.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, and solubility, and its chemical properties such as reactivity and stability.Applications De Recherche Scientifique
Antibacterial Agents
Research into the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids, which share a structural resemblance with methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, indicates that these compounds exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Drug Synthesis
The compound is a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This makes it an important molecule in the development of new chemotherapy agents (Cao Sheng-li, 2004).
Organic Synthesis and Chemical Reactions
The structure of methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is similar to compounds that have been used to study the reactions of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. These reactions are fundamental in the synthesis of complex organic molecules and understanding the behavior of cyclic compounds in organic synthesis (Orito et al., 2000).
Photolabile Protecting Groups
Compounds with brominated hydroxyquinoline structures have been investigated for their utility as photolabile protecting groups, offering potential applications in the development of light-sensitive drug delivery systems. Such compounds, including derivatives of the quinoline family, have shown increased solubility and low fluorescence, making them useful for controlling the release of biologically active molecules in response to light (Fedoryak et al., 2002).
Cytotoxic Activity
The structure is closely related to compounds that have been evaluated for their cytotoxic activity, indicating potential applications in cancer therapy. Research into similar quinoline derivatives has shown that certain modifications can significantly affect their activity against cancer cells, suggesting the importance of structural optimization in the design of new anticancer drugs (Bu et al., 2001).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or biological activity.
Propriétés
Numéro CAS |
1251617-00-1 |
|---|---|
Nom du produit |
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C18H14BrFN2O3 |
Poids moléculaire |
405.223 |
Nom IUPAC |
methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23) |
Clé InChI |
CNNJUXAMLYQBLN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)
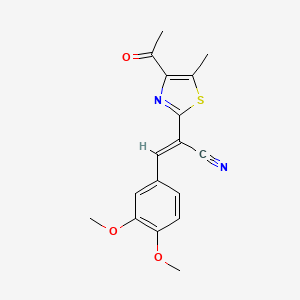
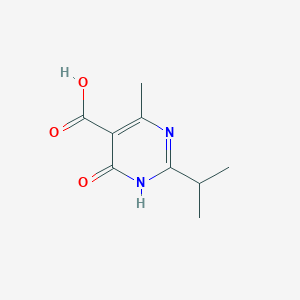
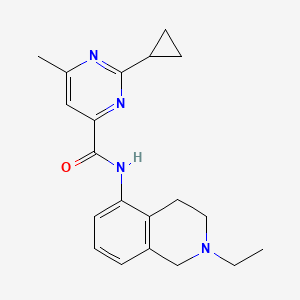
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
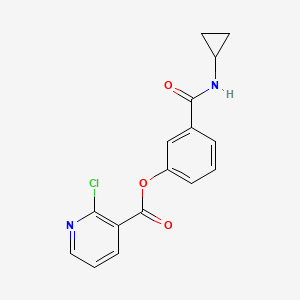
![7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2892125.png)
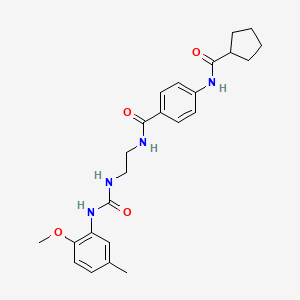
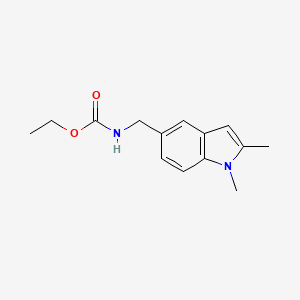
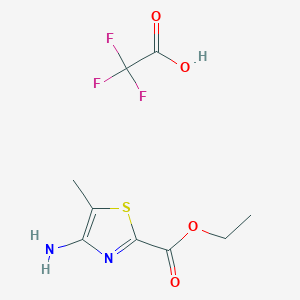
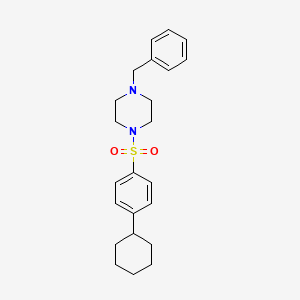
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)
